![molecular formula C17H18N2O3 B11100783 Ethyl 4-{[(4-methylphenyl)carbamoyl]amino}benzoate](/img/structure/B11100783.png)
Ethyl 4-{[(4-methylphenyl)carbamoyl]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 4-[(4-TOLUIDINOCARBONYL)AMINO]BENZOATE is a chemical compound known for its various applications in scientific research and industry. It is a derivative of benzoic acid and is often used in the synthesis of other complex molecules. This compound is characterized by its unique structure, which includes an ethyl ester group and a toluidinocarbonyl amino group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[(4-TOLUIDINOCARBONYL)AMINO]BENZOATE typically involves the reaction of ethyl 4-aminobenzoate with 4-toluidine in the presence of a coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include ethyl chloroformate and triethylamine, which facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of ETHYL 4-[(4-TOLUIDINOCARBONYL)AMINO]BENZOATE involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-[(4-TOLUIDINOCARBONYL)AMINO]BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the ethyl ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and hydrochloric acid are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of benzoic acid, such as amines, esters, and quinones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
ETHYL 4-[(4-TOLUIDINOCARBONYL)AMINO]BENZOATE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential use in drug development and as a local anesthetic.
Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The mechanism of action of ETHYL 4-[(4-TOLUIDINOCARBONYL)AMINO]BENZOATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved include the modulation of signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-aminobenzoate: A precursor in the synthesis of ETHYL 4-[(4-TOLUIDINOCARBONYL)AMINO]BENZOATE.
Benzocaine: A local anesthetic with a similar structure but different functional groups.
Methyl 4-aminobenzoate: Another ester derivative of benzoic acid with similar properties.
Uniqueness
ETHYL 4-[(4-TOLUIDINOCARBONYL)AMINO]BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.
Properties
Molecular Formula |
C17H18N2O3 |
|---|---|
Molecular Weight |
298.34 g/mol |
IUPAC Name |
ethyl 4-[(4-methylphenyl)carbamoylamino]benzoate |
InChI |
InChI=1S/C17H18N2O3/c1-3-22-16(20)13-6-10-15(11-7-13)19-17(21)18-14-8-4-12(2)5-9-14/h4-11H,3H2,1-2H3,(H2,18,19,21) |
InChI Key |
MWVIJSSEGYJBCU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Bromobenzoyl)oxy]-5-{[(E)-2-(5-bromo-2-hydroxybenzoyl)hydrazono]methyl}phenyl 4-bromobenzoate](/img/structure/B11100704.png)
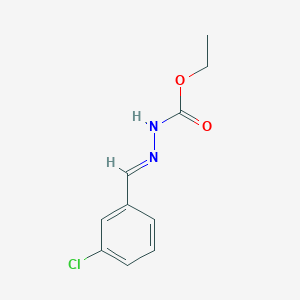
![(2E,5Z)-3-benzyl-2-[1-(2-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one](/img/structure/B11100721.png)
![1-(3,6-diiodo-9H-carbazol-9-yl)-3-[(4-ethoxyphenyl)amino]propan-2-ol](/img/structure/B11100726.png)
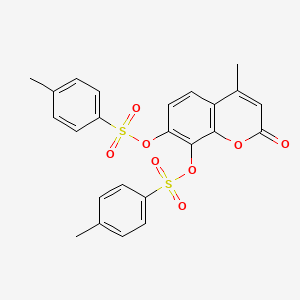
![1-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-3-ethoxypropan-2-ol](/img/structure/B11100735.png)
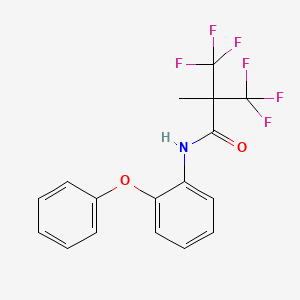
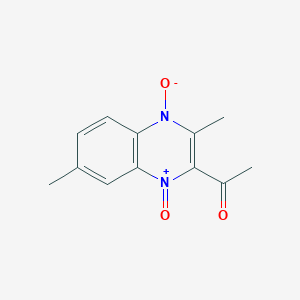
![4'-ethyl-3H-spiro[1,3-benzothiazole-2,1'-cyclohexane]](/img/structure/B11100754.png)

![Ethyl 2-{[(2-chloropyridin-3-yl)carbonyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11100763.png)
![2,2'-{(3,3'-Dimethylbiphenyl-4,4'-diyl)bis[nitrilo({E})methylylidene]}bis(6-iodo-4-methylphenol)](/img/structure/B11100765.png)
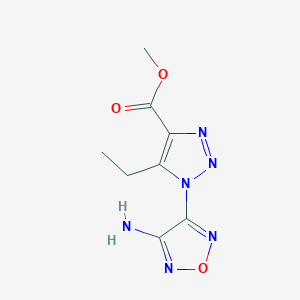
![N-[(E)-(4-chlorophenyl)methylidene]-2-(naphthalen-2-yl)-1,3-benzoxazol-6-amine](/img/structure/B11100774.png)
